2.2-Fold Potency Gain Over Justicidin A Against Human Melanoma Cells
In a direct head-to-head comparison in human A375 melanoma cells, the target compound 4-(1,3-benzodioxol-5-yl)-5,6,7-trimethoxynaphtho(2,3-c)furan-1(3H)-one (Justicidin B) exhibited a GI50 of 1.70 μM. This was significantly more potent than its closest regioisomer, Justicidin A (diphyllin methyl ether), which had a GI50 of 3.66 μM under identical experimental conditions [1].
| Evidence Dimension | Growth Inhibition (GI50) |
|---|---|
| Target Compound Data | 1.70 μM |
| Comparator Or Baseline | Justicidin A (diphyllin methyl ether) at 3.66 μM |
| Quantified Difference | 2.2-fold increase in potency (lower GI50) for the target compound |
| Conditions | Human melanoma A375 cell line; MTT assay after 72h incubation. |
Why This Matters
This direct comparison quantifies the potency difference between the two most commonly confused justicidin regioisomers, enabling researchers to select the more active isomer for lead optimization or mechanistic studies where maximal potency is required.
- [1] Al-Qathama A, Gibbons S, Prieto Garcia J. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375. Oncotarget. 2017;8:95981-95993. View Source
